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Introduction
Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have

garnered significant attention in medicinal chemistry due to their structural similarity to purines,

allowing them to interact with a wide array of biological targets.[1] This versatile scaffold is a

key component in numerous clinically used drugs and serves as a promising framework for the

development of novel therapeutic agents.[2] Derivatives of imidazopyridine have demonstrated

a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral,

anti-inflammatory, and central nervous system (CNS) modulatory effects.[3][4] Their therapeutic

potential stems from their ability to act as kinase inhibitors, modulators of GABA-A receptors,

and agents targeting other crucial cellular pathways.[5][6] This document provides detailed

application notes, experimental protocols, and quantitative data to guide researchers in the

exploration and application of imidazopyridine derivatives in drug discovery.

I. Imidazopyridine Derivatives as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a

hallmark of many diseases, particularly cancer.[5] Imidazopyridine derivatives have emerged as

a promising class of kinase inhibitors, with several compounds demonstrating potent activity
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against various kinases, including Aurora kinases, c-Met, and FMS-like tyrosine kinase 3

(FLT3).[7]

Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of selected imidazopyridine

derivatives against key kinase targets.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

Compound ID
Aurora-A IC₅₀
(µM)

Aurora-B IC₅₀
(µM)

Aurora-C IC₅₀
(µM)

Reference

31 0.042 0.198 0.227 [3]

51 (CCT137690) 0.015 0.025 0.019 [8]

28c 0.067 12.71 - [6]

40f 0.015 3.05 - [6]

Table 2: Inhibitory Activity of Imidazopyridine Derivatives against c-Met Kinase

Compound ID
c-Met Kinase IC₅₀
(nM)

EBC-1 Cell
Proliferation IC₅₀
(nM)

Reference

22e 3.9 45.0 [9]

15g 7.8 270 [9]

7g 53.4 253 [10]

31 12.8 - [11]

Table 3: Inhibitory Activity of Imidazopyridine Derivatives against FLT3 Kinase
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Compound ID
FLT3-ITD IC₅₀
(nM)

FLT3-D835Y
IC₅₀ (nM)

MV4-11 Cell
GI₅₀ (nM)

Reference

34f 4 1 7 [1][12]

5o - - 520 (MOLM14) [13]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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